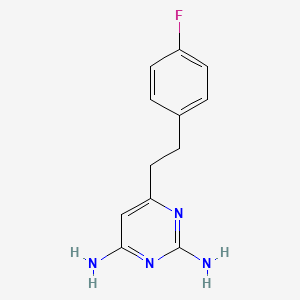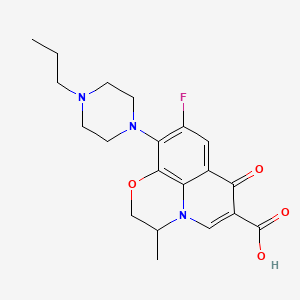
4-n-Propyl ofloxacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Propyl ofloxacin is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. Ofloxacin is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. The modification at the 4-n-propyl position aims to enhance its pharmacological properties and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Propyl ofloxacin involves the modification of the ofloxacin molecule. One common method is the reaction of ofloxacin hydrazide with different substituted aromatic aldehydes to form Schiff bases, followed by ring closure reactions to form various heterocyclic compounds . Another method involves the preparation of ofloxacin nanoparticles using ionotropic gelation methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-n-Propyl ofloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antibacterial properties.
Common Reagents and Conditions
Oxidation: Oxone/Co2+ under UV light.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various substituted aromatic aldehydes.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds and degradation products, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-n-Propyl ofloxacin has several scientific research applications:
Wirkmechanismus
4-n-Propyl ofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, this compound prevents normal cell division and leads to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ofloxacin: The parent compound, a second-generation fluoroquinolone.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity and reduced side effects.
Ciprofloxacin: Another widely used fluoroquinolone with a broad spectrum of activity.
Uniqueness
4-n-Propyl ofloxacin is unique due to its specific modification at the 4-n-propyl position, which may enhance its pharmacological properties and efficacy compared to its parent compound and other similar fluoroquinolones .
Eigenschaften
CAS-Nummer |
124255-93-2 |
|---|---|
Molekularformel |
C20H24FN3O4 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
7-fluoro-2-methyl-10-oxo-6-(4-propylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-3-4-22-5-7-23(8-6-22)17-15(21)9-13-16-19(17)28-11-12(2)24(16)10-14(18(13)25)20(26)27/h9-10,12H,3-8,11H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
SUCNQMBJPDAVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)

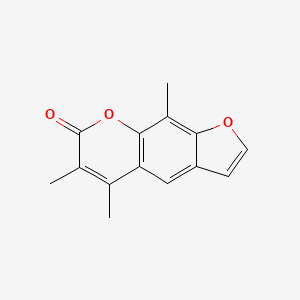
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
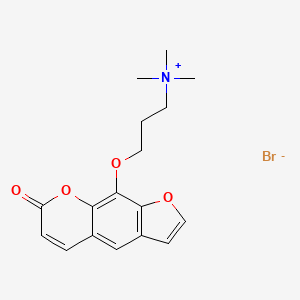
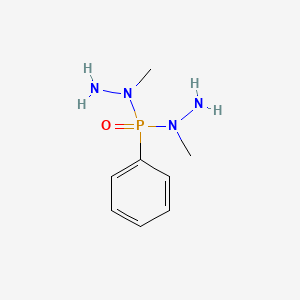



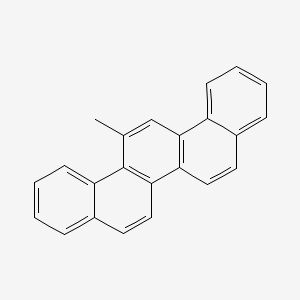

![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)
